molecular formula C10H11NO2 B3291381 5-Methoxy-7-methylindolin-2-one CAS No. 87234-52-4

5-Methoxy-7-methylindolin-2-one

Cat. No.: B3291381
CAS No.: 87234-52-4
M. Wt: 177.2 g/mol
InChI Key: ZCKUVSBCERFEKZ-UHFFFAOYSA-N
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Description

5-Methoxy-7-methylindolin-2-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-7-methylindolin-2-one can be achieved through several methods. One efficient method involves the use of hypervalent iodine reagents. For instance, a one-pot preparation method using N-tosylaniline derivatives and activated olefin derivatives with phenyliodine(III) bis(trifluoroacetate) (PIFA) has been reported . This method provides a facile route to obtain methoxylated indoline and indole derivatives.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the one-pot preparation method using hypervalent iodine reagents suggests potential for industrial application due to the availability and low toxicity of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-7-methylindolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone-imine derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Hypervalent iodine reagents such as PIFA are commonly used.

    Reduction: Titanium(III) chloride solution is used for reductive amination reactions.

    Substitution: Friedel-Crafts acylation and alkylation reactions are typical for introducing various substituents onto the indole ring.

Major Products Formed

The major products formed from these reactions include various substituted indoles and indolines, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

5-Methoxy-7-methylindolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-7-methylindolin-2-one involves its interaction with various molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The exact pathways and targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    5-Methoxyindole: Lacks the methyl group at the 7-position.

    7-Methylindole: Lacks the methoxy group at the 5-position.

Uniqueness

5-Methoxy-7-methylindolin-2-one is unique due to the presence of both the methoxy and methyl groups, which can influence its biological activity and chemical reactivity. This dual substitution pattern can enhance its potential as a therapeutic agent and its versatility in synthetic chemistry.

Properties

IUPAC Name

5-methoxy-7-methyl-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-6-3-8(13-2)4-7-5-9(12)11-10(6)7/h3-4H,5H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKUVSBCERFEKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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